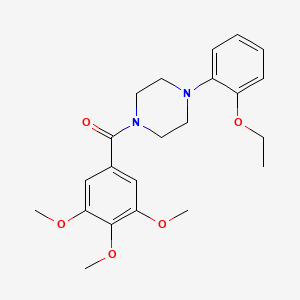![molecular formula C20H12N2O5 B6098900 3-(2-hydroxybenzylidene)-1H-naphtho[2,3-b][1,4]diazepine-2,4,6,11(3H,5H)-tetrone](/img/structure/B6098900.png)
3-(2-hydroxybenzylidene)-1H-naphtho[2,3-b][1,4]diazepine-2,4,6,11(3H,5H)-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-hydroxybenzylidene)-1H-naphtho[2,3-b][1,4]diazepine-2,4,6,11(3H,5H)-tetrone, also known as HBD, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. HBD belongs to the family of naphthodiazepine derivatives and has been found to possess a range of biochemical and physiological effects.
作用機序
The mechanism of action of 3-(2-hydroxybenzylidene)-1H-naphtho[2,3-b][1,4]diazepine-2,4,6,11(3H,5H)-tetrone is not fully understood. However, it has been proposed that this compound exerts its effects through the modulation of cellular signaling pathways. This compound has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. It has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to possess antimicrobial activity against a range of bacteria and fungi. In addition, this compound has been shown to modulate the immune system by enhancing the activity of immune cells.
実験室実験の利点と制限
One advantage of using 3-(2-hydroxybenzylidene)-1H-naphtho[2,3-b][1,4]diazepine-2,4,6,11(3H,5H)-tetrone in lab experiments is its potential therapeutic applications. This compound has been found to possess a range of biochemical and physiological effects, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its toxicity. This compound has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research on 3-(2-hydroxybenzylidene)-1H-naphtho[2,3-b][1,4]diazepine-2,4,6,11(3H,5H)-tetrone. One direction is to investigate the mechanism of action of this compound in more detail. Understanding the molecular pathways through which this compound exerts its effects may lead to the development of more effective therapeutic agents. Another direction is to investigate the potential of this compound in combination with other drugs. Combining this compound with other drugs may enhance its therapeutic efficacy and reduce its toxicity. Finally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.
合成法
The synthesis of 3-(2-hydroxybenzylidene)-1H-naphtho[2,3-b][1,4]diazepine-2,4,6,11(3H,5H)-tetrone involves the condensation reaction of 2-hydroxybenzaldehyde and 1,2,3,4-tetrahydro-naphthalene-1,4-dione in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
科学的研究の応用
3-(2-hydroxybenzylidene)-1H-naphtho[2,3-b][1,4]diazepine-2,4,6,11(3H,5H)-tetrone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antitumor, and antimicrobial activities. This compound has also been investigated for its neuroprotective and anti-inflammatory effects. In addition, this compound has been shown to modulate the immune system and enhance the activity of immune cells.
特性
IUPAC Name |
(3E)-11-hydroxy-3-[(2-hydroxyphenyl)methylidene]-1H-benzo[h][1,5]benzodiazepine-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O5/c23-14-8-4-1-5-10(14)9-13-19(26)21-15-16(22-20(13)27)18(25)12-7-3-2-6-11(12)17(15)24/h1-9,23-24H,(H,21,26)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBLZZAULMONNB-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC3=C(C4=CC=CC=C4C(=O)C3=NC2=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC3=C(C4=CC=CC=C4C(=O)C3=NC2=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[7-(cyclohexylmethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}acetamide](/img/structure/B6098818.png)
![1-[4-oxo-5-(2-pyridinyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B6098823.png)
![N-(3-bromophenyl)-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B6098833.png)
![5-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B6098845.png)
![1-(3-chlorophenyl)-4-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]piperazine](/img/structure/B6098853.png)
![2-(1-pyrrolidinyl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B6098855.png)
![methyl 2-[5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B6098861.png)

![1-(2-methoxy-5-{[(3-methylbenzyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6098883.png)
![5-methyl-1-propyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1H-pyrazole-4-carboxamide](/img/structure/B6098893.png)
![2-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-4H-chromen-4-one](/img/structure/B6098905.png)
![1-cyclopropyl-6-oxo-N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6098919.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(2-pyrazinyl)propanamide](/img/structure/B6098923.png)
![N-butyl-3-({[3-(trifluoromethyl)benzoyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B6098927.png)